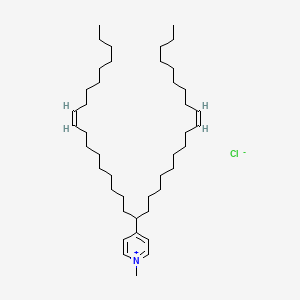
N-methyl-4(dioleyl)methylpyridiniumchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SAINT-2 is a cationic lipid with gene transfection activity and is a pyridyl lipid analog. It is known for its ability to form molecular membranes that interact with plasmids to create lipid complexes. These complexes are taken up by cells, where the plasmid dissociates from the lipid complex under the action of dioleoylphosphatidylethanolamine (DOPE), facilitating the translocation of the plasmid across the endosome and/or nuclear membrane .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of SAINT-2 would likely involve large-scale organic synthesis processes, including the use of reactors for the chemical reactions, purification steps such as chromatography, and quality control measures to ensure the consistency and purity of the final product. The exact methods and conditions would depend on the specific requirements of the production process and the scale of production.
化学反应分析
Types of Reactions
SAINT-2 undergoes various chemical reactions, including:
Oxidation: The lipid structure can be oxidized under certain conditions, leading to the formation of oxidized lipid products.
Reduction: Reduction reactions can modify the lipid structure, potentially altering its properties and activity.
Substitution: Substitution reactions can introduce different functional groups into the lipid structure, modifying its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving SAINT-2 include oxidizing agents, reducing agents, and various organic solvents. The specific conditions for these reactions would depend on the desired modifications to the lipid structure.
Major Products Formed
The major products formed from the reactions involving SAINT-2 would include modified lipid structures with different functional groups or oxidation states. These products could have different properties and activities compared to the original SAINT-2 compound.
科学研究应用
SAINT-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving lipid structures.
Biology: Employed in gene transfection studies to deliver plasmids and other genetic material into cells.
Medicine: Investigated for its potential use in gene therapy and other medical applications involving the delivery of genetic material.
Industry: Utilized in the development of lipid-based delivery systems for various applications, including drug delivery and biotechnology
作用机制
The mechanism of action of SAINT-2 involves its ability to form lipid complexes with plasmids, which are then taken up by cells. Once inside the cell, the plasmid dissociates from the lipid complex under the action of dioleoylphosphatidylethanolamine (DOPE), allowing the plasmid to translocate across the endosome and/or nuclear membrane. This process effectively transfers small oligonucleotides into cells, facilitating gene transfection .
相似化合物的比较
Similar Compounds
Compounds similar to SAINT-2 include other cationic lipids with gene transfection activity, such as:
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A cationic lipid commonly used in gene transfection studies.
Lipofectamine: A commercial transfection reagent that contains cationic lipids for gene delivery.
DOTMA (N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride): Another cationic lipid used for gene transfection.
Uniqueness of SAINT-2
SAINT-2 is unique due to its specific pyridyl lipid structure, which allows it to form stable lipid complexes with plasmids and facilitate efficient gene transfection. Its ability to dissociate plasmids under the action of dioleoylphosphatidylethanolamine (DOPE) and translocate them across cellular membranes makes it a valuable tool in gene delivery research .
属性
分子式 |
C43H78ClN |
|---|---|
分子量 |
644.5 g/mol |
IUPAC 名称 |
4-[(9Z,28Z)-heptatriaconta-9,28-dien-19-yl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C43H78N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(43-38-40-44(3)41-39-43)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,38-42H,4-17,22-37H2,1-3H3;1H/q+1;/p-1/b20-18-,21-19-; |
InChI 键 |
FQKXELHZMFODBN-YIQDKWKASA-M |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCC(C1=CC=[N+](C=C1)C)CCCCCCCC/C=C\CCCCCCCC.[Cl-] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCC(CCCCCCCCC=CCCCCCCCC)C1=CC=[N+](C=C1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


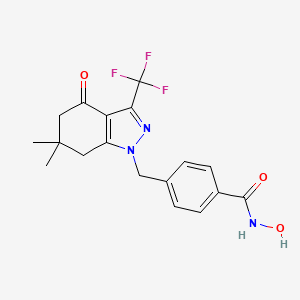
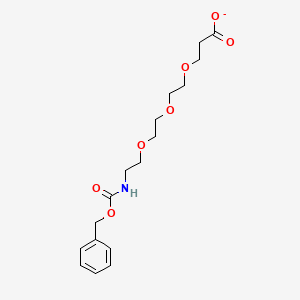
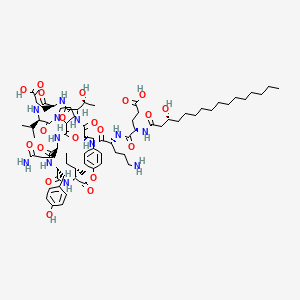
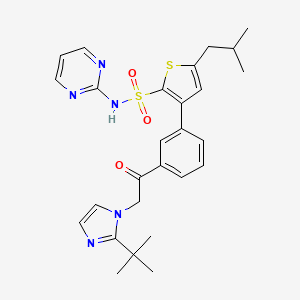

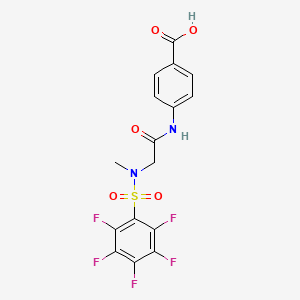
![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
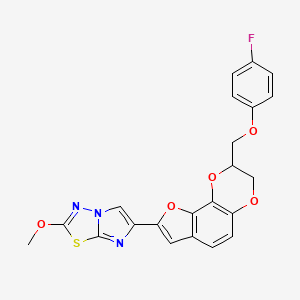
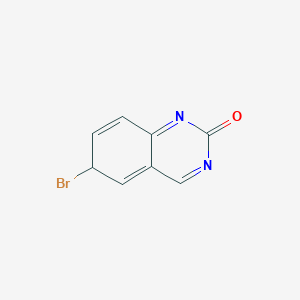
![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
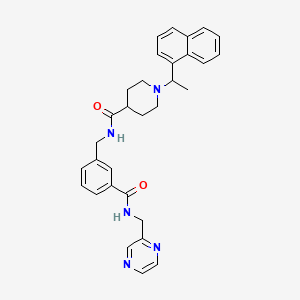
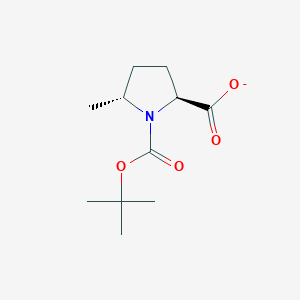
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
